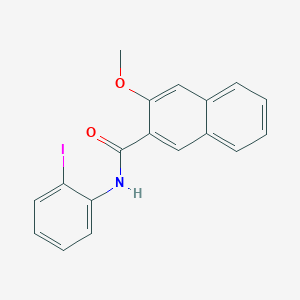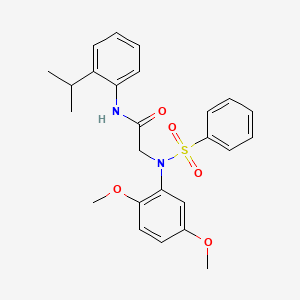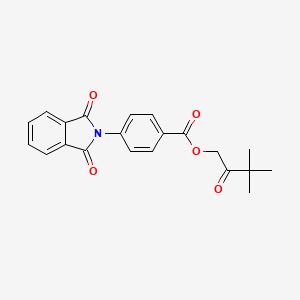![molecular formula C22H17F3N2O3S B3552400 3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide](/img/structure/B3552400.png)
3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide
Overview
Description
3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide (referred to as compound X) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. Compound X is a member of the acrylamide family and is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of compound X involves its ability to bind to the active site of certain enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are largely dependent on the specific enzyme being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH of certain tissues. Inhibition of cathepsin K can lead to a decrease in bone resorption, making it a potential target for the treatment of osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying the specific roles of these enzymes in various physiological processes. However, one limitation of using compound X is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving compound X. One area of focus could be the development of new drugs based on its ability to inhibit specific enzymes. Another area of focus could be the study of its potential toxicity and ways to mitigate this toxicity in order to expand its potential applications. Additionally, further research could be done to better understand the specific biochemical and physiological effects of compound X on different enzymes and tissues.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cathepsin K, which are involved in a variety of physiological processes. This inhibition makes it a promising candidate for the development of drugs to treat a range of diseases, including cancer, osteoporosis, and glaucoma.
properties
IUPAC Name |
(E)-3-phenyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-22(24,25)17-7-4-8-19(15-17)27-31(29,30)20-12-10-18(11-13-20)26-21(28)14-9-16-5-2-1-3-6-16/h1-15,27H,(H,26,28)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYXWGODLOXPIE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-ethyl-2-thienyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552334.png)
![2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3552339.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)
![5-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3552350.png)

![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3552355.png)
![N~1~-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552356.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3552359.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3552372.png)

![2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552387.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3552409.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552423.png)